molecular formula C18H14BrN3O B12913698 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one CAS No. 655250-51-4

6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one

Cat. No.: B12913698
CAS No.: 655250-51-4
M. Wt: 368.2 g/mol
InChI Key: WBHANVSFHVGMAJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and an indole moiety at the 3rd position of the quinazolinone core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Bromination: The bromine atom is introduced at the 6th position of the quinazolinone core using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Indole Substitution: The indole moiety is introduced at the 3rd position through a nucleophilic substitution reaction, using an indole derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mode of action and potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one: Lacks the bromine atom at the 6th position.

    6-Chloro-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one: Contains a chlorine atom instead of bromine at the 6th position.

    6-Bromo-2-methylquinazolin-4(3H)-one: Lacks the indole moiety at the 3rd position.

Uniqueness

6-Bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4(3H)-one is unique due to the presence of both the bromine atom and the indole moiety, which confer distinct chemical and biological properties

Properties

CAS No.

655250-51-4

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

6-bromo-2-methyl-3-(2-methyl-1H-indol-3-yl)quinazolin-4-one

InChI

InChI=1S/C18H14BrN3O/c1-10-17(13-5-3-4-6-15(13)20-10)22-11(2)21-16-8-7-12(19)9-14(16)18(22)23/h3-9,20H,1-2H3

InChI Key

WBHANVSFHVGMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C

Origin of Product

United States

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